molecular formula C20H16ClNO2 B2397003 (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1356810-56-4

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No. B2397003
CAS RN: 1356810-56-4
M. Wt: 337.8
InChI Key: CHSDWIYNXPVSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C20H16ClNO2 . It has a molecular weight of 337.8 . This product is not intended for human or veterinary use and is for research use only .

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized and characterized through various chemical reactions, indicating its utility in organic synthesis research. For instance, microwave and conventional methods have been employed for the synthesis of thiazolidinone derivatives from similar quinoline compounds, showcasing the compound's role in generating novel molecules with potential antimicrobial activities (Rana, Mistry, & Desai, 2008). Additionally, its derivatives have been synthesized for anticancer evaluations, such as quinolinyl acrylate derivatives tested against human prostate cancer cells, highlighting its contribution to cancer research (Rodrigues et al., 2012).

Antimicrobial and Antifungal Screening

Compounds synthesized from (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one or its analogs have been screened for antimicrobial and antifungal properties. Such research contributes to the development of new antimicrobial agents against various microorganisms, addressing the need for novel therapeutics in the face of rising antimicrobial resistance (Rana, Mistry, & Desai, 2008).

Anticancer Potential

The compound's derivatives have been investigated for their anticancer potential. For example, quinolinyl acrylate derivatives have shown efficacy against prostate cancer cells in vitro and in vivo, suggesting the compound's utility in designing new anticancer agents (Rodrigues et al., 2012). This aligns with ongoing research efforts to identify compounds with multifaceted actions against cancer cells, including inhibition of cell viability, migration, and invasion, as well as neoangiogenesis.

Chemical Properties and Applications

The compound and its derivatives' chemical properties, such as photocyclization reactions and their effects on synthesizing various molecular structures, are of interest in chemical research. Studies on the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives to produce quinolinone and isoquinoline derivatives reveal insights into the compound's role in photodynamic therapy and the development of photoactive materials (Sakurai et al., 2003).

properties

IUPAC Name

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-13-6-8-18-16(10-13)11-15(20(21)22-18)7-9-19(23)14-4-3-5-17(12-14)24-2/h3-12H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSDWIYNXPVSNV-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

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